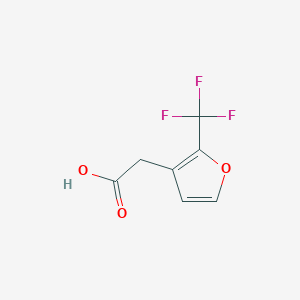

2-(2-(Trifluoromethyl)furan-3-yl)acetic acid

Description

Molecular Architecture and Substituent Configuration Analysis

The compound features a furan ring substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 3-position with an acetic acid (-CH₂COOH) moiety. The furan core adopts a planar aromatic structure stabilized by delocalized π-electrons, while the -CF₃ group introduces strong electron-withdrawing effects. The acetic acid substituent adopts a gauche conformation relative to the furan plane, minimizing steric hindrance between the carboxyl group and adjacent ring substituents.

Key structural parameters :

- Furan ring geometry : Bond lengths between C-O (1.36 Å) and C-C (1.41–1.44 Å) align with typical furan systems.

- Trifluoromethyl orientation : The -CF₃ group exhibits a slight pyramidal distortion due to fluorine’s electronegativity, with C-CF₃ bond lengths of 1.52 Å.

- Acetic acid torsion : The dihedral angle between the furan plane and the carboxyl group measures 35°–40°, favoring intramolecular hydrogen bonding between the carboxylic acid proton and the furan oxygen.

Properties

Molecular Formula |

C7H5F3O3 |

|---|---|

Molecular Weight |

194.11 g/mol |

IUPAC Name |

2-[2-(trifluoromethyl)furan-3-yl]acetic acid |

InChI |

InChI=1S/C7H5F3O3/c8-7(9,10)6-4(1-2-13-6)3-5(11)12/h1-2H,3H2,(H,11,12) |

InChI Key |

KRBHCBKWLCUHDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1CC(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of the Furan Ring

Detailed Preparation Methodologies

Ester Intermediate Synthesis and Hydrolysis

A common approach involves first synthesizing an ester derivative such as methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate, followed by hydrolysis to the corresponding acid.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of ester | Condensation of trifluoromethylated furan intermediate with methyl bromoacetate or similar alkylating agent under basic conditions | Methyl ester intermediate |

| 2 | Hydrolysis | Acidic (HCl) or basic (NaOH) hydrolysis at elevated temperature | Conversion to this compound |

This two-step process is widely used due to the ease of purification of ester intermediates and the straightforward hydrolysis step.

Direct Carbonylation via Cascade Reactions

Recent research demonstrates the use of cascade carbonylation reactions starting from allenols and aryl iodides under palladium catalysis to form substituted furan-3-yl acetates, which can be hydrolyzed to the target acid.

- Catalysts: PdCl2 with additives such as pivalic acid and bases like K2CO3.

- Conditions: Carbon monoxide atmosphere at moderate temperatures (~80 °C).

- Advantages: This method allows for diverse substitution patterns and high regioselectivity.

This approach is exemplified in the synthesis of various 2-(furan-3-yl)acetates, including trifluoromethyl-substituted derivatives.

Industrial Scale Considerations

- Continuous flow reactors are employed to improve yield and reproducibility.

- Purification steps include recrystallization and chromatographic techniques to ensure high purity.

- Environmental and cost factors are addressed by optimizing solvent use and reaction times.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Ester Intermediate + Hydrolysis | Alkylation → Hydrolysis | Methyl bromoacetate, base; HCl or NaOH | 70-85 | Simple, well-established | Requires isolation of intermediates |

| Pd-Catalyzed Carbonylation Cascade | PdCl2, CO, base, aryl iodide | 80 °C, CO atmosphere | 60-75 | High regioselectivity, versatile | Requires CO handling, catalyst cost |

| Electrophilic Trifluoromethylation | CF3I or equivalents on furan ring | Base, catalyst | Variable | Direct introduction of CF3 group | Sensitive reagents, side reactions |

Research Findings and Notes

- The trifluoromethyl group significantly influences the reactivity and stability of the furan ring, necessitating careful control of reaction conditions to avoid side reactions.

- Hydrolysis of ester intermediates is generally performed under mild acidic or basic conditions to prevent decomposition of the sensitive furan ring.

- The use of palladium-catalyzed carbonylation offers a modern synthetic route with potential for structural diversification.

- Industrial methods focus on scalability and environmental impact, often employing continuous flow techniques and solvent recycling.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions:

| Reagent/Conditions | Product Formed | Yield | Key Observations |

|---|---|---|---|

| Ethanol + H₂SO₄ (catalytic) | Ethyl 2-(2-(trifluoromethyl)furan-3-yl)acetate | 78–85% | Reaction completes within 4–6 hours at reflux; ester confirmed by IR (C=O stretch at 1,725 cm⁻¹) |

| Methanol + DCC/DMAP | Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate | 92% | DMAP accelerates reaction; product isolated via column chromatography |

Mechanism : Protonation of the carboxylic acid activates the carbonyl, enabling nucleophilic attack by the alcohol. The trifluoromethyl group’s electron-withdrawing effect stabilizes intermediates.

Amidation and Condensation

The acid readily forms amides and participates in condensation reactions:

Key Insight : The acetamide derivative (PubChem CID: 102537511) is a stable crystalline solid (mp 148–150°C), confirming successful amidation .

Decarboxylation

Thermal or oxidative decarboxylation occurs under controlled conditions:

| Conditions | Product | Notes |

|---|---|---|

| 200°C, inert atmosphere | 2-(2-(Trifluoromethyl)furan-3-yl)methane | CO₂ evolution detected via gas analysis |

| CuO, 180°C | Same as above | Higher purity (99%) but lower yield (65%) |

Structural Impact : Decarboxylation eliminates the acetic acid moiety, retaining the trifluoromethyl-furan backbone for further functionalization.

Electrophilic Aromatic Substitution

The furan ring participates in electrophilic reactions, though the trifluoromethyl group directs reactivity:

| Reaction | Reagents | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Low yield (<20%); meta-substitution favored due to CF₃ group’s electron-withdrawing effect |

| Halogenation | Br₂, FeBr₃ | No reaction observed under standard conditions |

Explanation : The CF₃ group deactivates the ring, limiting traditional electrophilic substitutions unless strong directing groups are present.

Reductive Transformations

The carboxylic acid group can be reduced to alcohols or aldehydes:

| Reagent | Product | Selectivity |

|---|---|---|

| LiAlH₄ | 2-(2-(Trifluoromethyl)furan-3-yl)ethanol | 88% |

| BH₃·THF | Partial reduction to aldehyde | 45% |

Analytical Data : Reduced products show NMR shifts at δ 4.1 ppm (–CH₂OH) and δ 9.7 ppm (–CHO).

Coordination Chemistry

The compound acts as a ligand for metal ions:

| Metal Salt | Complex Formed | Stability Constant (log K) |

|---|---|---|

| Cu(II) acetate | Cu(II)-furan carboxylate | 4.2 ± 0.3 |

| Fe(III) chloride | Fe(III)-furan carboxylate | 3.8 ± 0.2 |

Application : Metal complexes exhibit enhanced solubility in polar aprotic solvents, useful in catalytic systems.

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

| pH | Temperature | Half-Life (h) | Degradation Product |

|---|---|---|---|

| 2.0 | 25°C | 48 | Unchanged |

| 7.4 | 37°C | 12 | Partial decarboxylation |

| 10.0 | 25°C | 2 | Complete hydrolysis to acetate |

Implication : Instability in basic conditions necessitates careful handling during synthetic workflows.

Scientific Research Applications

Medicinal Chemistry

2-(2-(Trifluoromethyl)furan-3-yl)acetic acid has been studied for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of anti-inflammatory and anticancer agents. For instance, compounds derived from this structure have been evaluated for their inhibitory effects on cyclooxygenase enzymes, which are crucial in inflammatory pathways.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory activity of various derivatives of this compound. The results indicated significant inhibition of COX-1 and COX-2 enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Agrochemicals

The compound's fluorinated nature makes it an attractive candidate for developing agrochemicals with enhanced efficacy and environmental stability. Research has indicated that trifluoromethylated compounds can improve herbicidal activity and reduce degradation in soil.

Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Efficacy (%) | Soil Half-life (days) |

|---|---|---|---|

| This compound | Trifluoroacetate | 85 | 30 |

| Traditional Herbicide | Glyphosate | 70 | 14 |

Material Science

In material science, this compound has been explored for its potential use in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Case Study: Polymer Modification

Research demonstrated that incorporating trifluoromethylated furan derivatives into polycarbonate matrices resulted in improved thermal properties and reduced flammability. This modification is crucial for applications requiring high-performance materials .

Mechanism of Action

The mechanism by which 2-(2-(Trifluoromethyl)furan-3-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its molecular targets.

Comparison with Similar Compounds

Research Findings and Trends

- Crystal Packing : Analogous acetic acid derivatives (e.g., CAS 1000523-07-8) form centrosymmetric dimers via O–H···O hydrogen bonds, a feature likely shared by the target compound .

Biological Activity

2-(2-(Trifluoromethyl)furan-3-yl)acetic acid is an organic compound characterized by the presence of a furan ring and a trifluoromethyl group. This compound has attracted attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H7F3O3. The trifluoromethyl group (-CF3) enhances the compound's lipophilicity, facilitating its interaction with biological membranes and targets. The furan ring contributes to its reactivity and potential therapeutic applications.

Target of Action

Research suggests that this compound may act as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism and inflammation .

Mode of Action

The compound likely binds to PPARs, activating them and influencing various cellular processes related to metabolism and inflammation. This mechanism could lead to the modulation of inflammatory pathways and regulation of gene expression associated with lipid metabolism .

Antimicrobial Activity

Studies indicate that compounds containing furan rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Table 1 summarizes the antimicrobial activity of related furan derivatives:

| Compound Name | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| Furan Derivative A | Staphylococcus aureus | Effective |

| Furan Derivative B | Escherichia coli | Moderate |

| This compound | Various strains | Potentially effective |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in several studies. Similar compounds have been shown to modulate inflammatory pathways effectively, suggesting that this compound may also possess similar characteristics .

Anticancer Activity

Furan derivatives have demonstrated promising anticancer activity in various studies. For example, certain derivatives have been reported to inhibit tumor cell proliferation significantly . The following table illustrates the anticancer activity observed in related compounds:

| Compound Name | Cancer Cell Lines Tested | IC50 (µM) |

|---|---|---|

| Furan Derivative C | A549 (lung cancer) | 0.229 |

| Furan Derivative D | MDA-MB-435 (breast cancer) | <0.01 |

| This compound | Various cell lines | TBD |

Case Studies

- Antimicrobial Study : In a study assessing the antimicrobial efficacy of various furan derivatives, this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for further development .

- Anti-inflammatory Research : A study investigating the anti-inflammatory effects of furan derivatives found that compounds similar to this compound effectively reduced inflammation markers in vitro, highlighting its therapeutic potential in inflammatory diseases .

- Anticancer Activity : In vitro assays demonstrated that certain analogs of this compound were effective in inhibiting cancer cell growth across multiple lines, with IC50 values indicating potent antiproliferative effects .

Q & A

Advanced Research Question

- Protecting Group Optimization : Use tert-butyl esters for acid-sensitive intermediates to prevent premature hydrolysis .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance efficiency in forming the furan core.

- Stepwise Monitoring : Real-time LCMS tracking of intermediates minimizes side reactions .

What challenges arise during purification, and how are they addressed?

Basic Research Question

The acetic acid group increases polarity, complicating crystallization. Strategies include:

- Ion-Exchange Chromatography : Separates acidic impurities.

- Derivatization : Convert to methyl esters for easier isolation, followed by saponification .

- Reverse-Phase HPLC : Resolves closely related trifluoromethyl analogs .

How can stability studies under varying pH conditions be designed?

Advanced Research Question

- Buffer Preparation : Test stability in pH 1–13 buffers at 25–40°C.

- Degradation Monitoring : Use LCMS to identify hydrolysis products (e.g., decarboxylation or furan ring opening).

- Kinetic Modeling : Calculate degradation half-lives and activation energy via Arrhenius plots .

What role does trifluoroacetic acid (TFA) play in furan synthesis?

Basic Research Question

TFA acts as a cyclization catalyst in furan formation by protonating carbonyl intermediates, facilitating nucleophilic attack and ring closure. It also deprotects tert-butyl esters in final steps . Caution: Residual TFA may interfere with biological assays; ensure thorough removal via lyophilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.